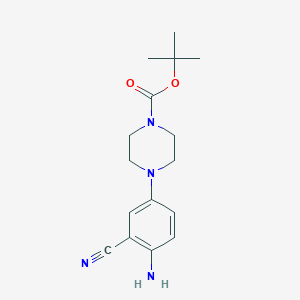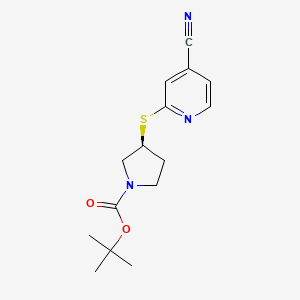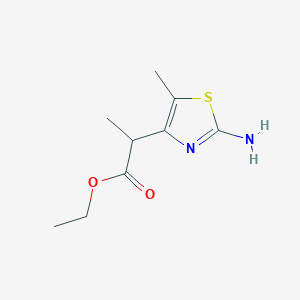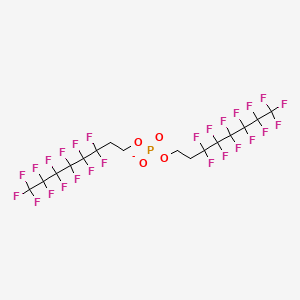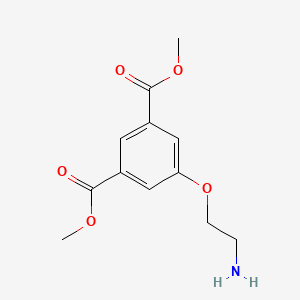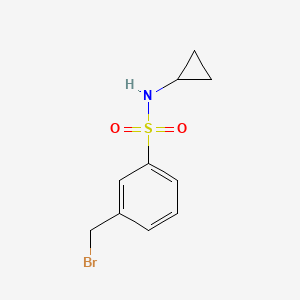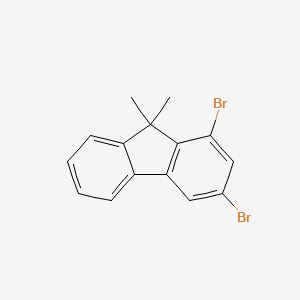
1,3-Dibromo-9,9-dimethyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H12Br2. It is a derivative of fluorene, where two bromine atoms are substituted at the 1 and 3 positions, and two methyl groups are attached at the 9 position. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-9,9-dimethyl-9H-fluorene can be synthesized through a multi-step process involving the bromination of 9,9-dimethylfluorene. The typical synthetic route includes:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium t-butoxide (NaOtBu) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products Formed
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended π-conjugation.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a precursor for organic semiconducting polymers in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Materials Science: Employed in the synthesis of conjugated polymers for optoelectronic applications.
Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-9,9-dimethyl-9H-fluorene in its applications involves its ability to participate in π-conjugation and electron delocalization. The bromine atoms and methyl groups influence the electronic properties of the fluorene core, making it suitable for use in electronic devices. The compound’s molecular targets and pathways are primarily related to its role in forming conductive and semiconductive materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another brominated fluorene derivative with bromine atoms at the 2 and 7 positions.
3-Bromo-9,9-dimethylfluorene: A monobrominated derivative with a single bromine atom at the 3 position.
Uniqueness
1,3-Dibromo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of the bromine atoms, which affects its reactivity and electronic properties. This makes it particularly useful in applications requiring precise control over molecular structure and electronic behavior .
Eigenschaften
Molekularformel |
C15H12Br2 |
|---|---|
Molekulargewicht |
352.06 g/mol |
IUPAC-Name |
1,3-dibromo-9,9-dimethylfluorene |
InChI |
InChI=1S/C15H12Br2/c1-15(2)12-6-4-3-5-10(12)11-7-9(16)8-13(17)14(11)15/h3-8H,1-2H3 |
InChI-Schlüssel |
CNHBIFPBRDZMCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C(=CC(=C3)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



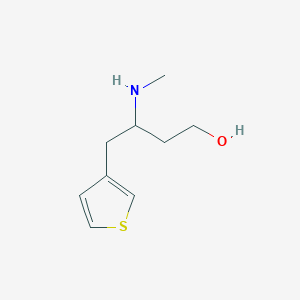
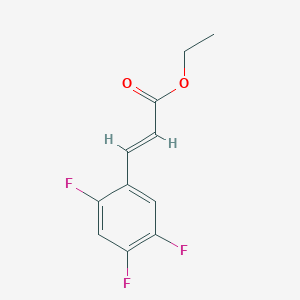
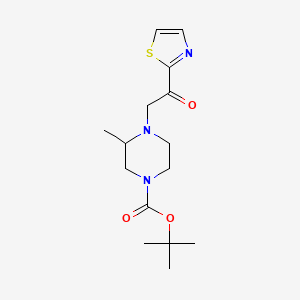
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
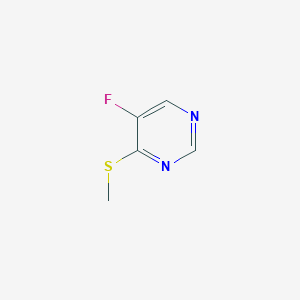
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)
